molecular formula C13H17F3N4 B3200526 1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine CAS No. 1018143-59-3

1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Cat. No. B3200526
CAS RN: 1018143-59-3
M. Wt: 286.3 g/mol
InChI Key: DOLNATIGNWHLHH-UHFFFAOYSA-N
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Description

This compound is a pyrimidinamine derivative . It is used for pharmaceutical testing and is considered a high-quality reference standard .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Antitubercular Activity : Certain pyrimidine derivatives, including isonicotinoylhydrazinecarboxamide and its analogs, have shown promising antitubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest that pyrimidine-based compounds could be valuable leads for developing new antitubercular agents (Asif, 2014).

  • Neuropsychiatric Disorders : Dopamine D2 receptor ligands containing the piperidine moiety are being investigated for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these compounds, including aromatic and heteroaromatic lipophilic fragments, are crucial for high D2 receptor affinity, highlighting the potential of piperidine derivatives in CNS drug discovery (Jůza et al., 2022).

Organic Synthesis and Chemical Research

  • Catalysis and Synthesis : Pyrimidine and piperidine scaffolds play a significant role in the synthesis of N-heterocycles and are valuable intermediates in organic synthesis. For example, tert-butanesulfinamide has been utilized in the asymmetric synthesis of piperidines, highlighting the versatility of these structures in generating biologically active compounds (Philip et al., 2020).

  • Optoelectronic Materials : The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These derivatives have shown potential in applications related to photo- and electroluminescence, demonstrating the utility of pyrimidine derivatives beyond pharmaceuticals (Lipunova et al., 2018).

Mechanism of Action

Pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .

Future Directions

The compound and its derivatives could be a promising area of research in the future, especially considering their potential in pharmaceutical testing and their unique mode of action .

properties

IUPAC Name

1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)11-7-10(8-1-2-8)18-12(19-11)20-5-3-9(17)4-6-20/h7-9H,1-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLNATIGNWHLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
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